tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate
Description
tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate is a specialized carbamate-protected amine featuring a spiro[2.3]hexane core. Its structure comprises a bicyclic system where a 2-membered ring and a 3-membered ring share a single spiro carbon atom. The 5-oxo group introduces a ketone functionality, while the tert-butyl carbamate moiety (-OCONH-t-Bu) acts as a protecting group for the amine. This compound is likely used in organic synthesis, particularly in pharmaceutical intermediates, due to its ability to stabilize reactive amino groups during multi-step reactions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-oxospiro[2.3]hexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHPNCADBPHBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted carbamates and related derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of agrochemicals, polymers, and other industrial chemicals. Its reactivity and structural features make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a promising candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate and related compounds:
*Molecular weights estimated based on structural analysis.
Key Analysis
Spiro Ring Systems :
- The target compound’s spiro[2.3]hexane system introduces significant ring strain compared to larger spiro systems like spiro[3.4]octane . This strain may enhance reactivity, making it a candidate for ring-opening reactions or strain-release chemistry.
- Compounds with aza-spiro systems (e.g., 2-azaspiro[3.3]heptane) exhibit improved solubility in polar solvents due to nitrogen’s hydrogen-bonding capacity, unlike the ketone in the target compound .
Functional Groups: The 5-oxo group in the target compound provides a site for nucleophilic attack or keto-enol tautomerism, enabling further functionalization. In contrast, tert-butyl carbamates without oxo groups (e.g., tert-butyl spiro[2.4]heptan-1-ylcarbamate) are more chemically inert . The dimethylamino carbonyl group in ’s compound enhances its role in targeting enzymatic active sites, a feature absent in the spiro-based carbamates .
Applications :
- Spiro carbamates are frequently used as rigid scaffolds in drug design to restrict conformational flexibility. The target compound’s compact structure may optimize binding affinity in central nervous system (CNS) targets.
- Aza-spiro derivatives (e.g., 1118786-85-8) are prioritized in peptide mimetics due to their resemblance to proline-like structures .
Synthetic Considerations :
- The synthesis of tert-butyl carbamates often involves protecting amine groups with Boc (tert-butoxycarbonyl) reagents, as seen in ’s methoxycyclohexyl derivatives . However, the spiro[2.3]hexane core may require specialized cyclization strategies to manage ring strain.
Biological Activity
Tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. Its unique spirocyclic structure, characterized by a tert-butyl group and a carbamate functional group, suggests potential biological activity and applications in medicinal chemistry and organic synthesis. However, comprehensive research specifically addressing its biological activity remains limited.
Chemical Structure and Properties
The compound features a spiro[2.3]hexane moiety with a ketone functionality at the 5-position, which contributes to its distinctive chemical reactivity. The presence of the tert-butyl protecting group (Boc group) indicates its potential as a precursor in organic synthesis, particularly for compounds with primary amine functionalities.
Biological Activity Overview
While specific studies on this compound are scarce, spirocyclic compounds are known to exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many spirocyclic compounds have demonstrated significant antimicrobial properties, suggesting that similar activities may be explored in this compound.
- Analgesic Effects : Structural analogs within the carbamate class have been linked to analgesic properties, indicating potential for pain management applications.
- Drug Formulation Applications : Compounds with similar structures are often utilized in drug formulations, highlighting the need for further exploration of this compound's formulation capabilities.
Currently, the mechanism of action for this compound is not well-defined due to limited research. Future studies focusing on its interaction with biological targets could elucidate its pharmacological potential.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is beneficial to compare it with related compounds within the carbamate class:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tert-butyl (5-oxopyrrolidin-3-yl)carbamate | Carbamate | Antimicrobial activity reported |
| Tert-butyl N-(4-methylphenyl)carbamate | Carbamate | Potential analgesic effects |
| Tert-butyl N-(2-hydroxyethyl)carbamate | Carbamate | Used in drug formulations |
This table illustrates how slight structural modifications can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Although direct studies on this compound are lacking, research on related spirocyclic compounds suggests promising avenues for exploration:
- Antimicrobial Studies : Research into spirocyclic compounds has shown that they can effectively inhibit bacterial growth. For instance, studies on similar carbamates have indicated their ability to combat resistant strains of bacteria.
- Analgesic Research : Investigations into structurally similar compounds have demonstrated analgesic properties through various mechanisms, including modulation of pain pathways and inflammatory responses.
- Synthetic Applications : The versatility of spirocyclic structures in organic synthesis has been documented extensively, highlighting their role as intermediates in creating complex molecules with therapeutic potential.
Q & A
Q. What are the key considerations for synthesizing tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For spirocyclic systems, intramolecular cyclization under controlled conditions (e.g., acid/base catalysis) is critical. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using polar aprotic solvents) ensures purity. Structural confirmation requires NMR (1H/13C) and IR spectroscopy, with attention to spiro center geometry and carbamate stability . Safety protocols, including fume hood use and PPE (gloves, goggles), are mandatory due to potential irritant properties of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm singlet) and spirocyclic protons (distinct coupling patterns). Compare to analogs in patents (e.g., δ 3.56 ppm for carbamate NH in similar structures) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) to quantify purity (>95%).
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities.
Cross-validate with NIST reference data for tert-butyl carbamate derivatives .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid humidity (use desiccants) and acidic/basic environments, which may degrade the spirocyclic structure . Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (DFT or ab initio) to model transition states and intermediates. Tools like Gaussian or COMSOL Multiphysics predict reaction barriers for spirocyclization steps. Use ICReDD’s reaction path search algorithms to identify optimal catalysts (e.g., Lewis acids) and solvent systems, reducing trial-and-error experimentation . Validate predictions with microfluidic reactors for rapid parameter screening .
Q. How should researchers address contradictions in reported synthetic yields across literature?
- Methodological Answer : Systematically analyze variables using factorial design (e.g., 2^k designs) to isolate critical factors (catalyst loading, temperature, solvent polarity). For example, a 3-factor design (temperature, pH, reaction time) can resolve discrepancies in cyclization efficiency. Cross-check experimental conditions (e.g., inert atmosphere purity, substrate ratios) and validate via independent replication . Use Bayesian statistical models to quantify uncertainty in published data .
Q. What strategies exist for functionalizing the spirocyclic core while preserving carbamate stability?
- Methodological Answer :
- Site-selective functionalization : Employ orthogonal protecting groups (e.g., Fmoc for amines) to modify the spiro ring without cleaving the tert-butyl carbamate.
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions on halogenated spiro precursors (e.g., brominated analogs) under mild conditions (Pd(PPh₃)₄, K₂CO₃ in THF/H₂O) .
Monitor reaction progress in real-time using inline IR spectroscopy to prevent over-functionalization .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Heat transfer : Spirocyclization may be exothermic; use jacketed reactors with precise temperature control.
- Mixing efficiency : Optimize impeller design or adopt continuous-flow reactors to enhance mass transfer in viscous media.
- Purification bottlenecks : Replace column chromatography with crystallization (solvent screening via Hansen solubility parameters) or membrane filtration .
Pilot-scale trials should include process analytical technology (PAT) for quality-by-design (QbD) compliance .
Q. How can design of experiments (DOE) improve the efficiency of reaction optimization?
- Methodological Answer : Implement a fractional factorial design to screen variables (e.g., 4 factors at 2 levels) with minimal runs. For example:
Q. How can researchers validate proposed reaction mechanisms for spirocyclization?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps.
- Trapping experiments : Add radical scavengers (TEMPO) or electrophilic traps to detect intermediates.
- Computational modeling : Compare calculated activation energies (DFT) with experimental Arrhenius plots .
Q. What advanced safety protocols are recommended for handling reactive intermediates during synthesis?
- Methodological Answer :
- Engineering controls : Use closed-system reactors and gas scrubbers for volatile byproducts (e.g., HCl gas).
- Emergency response : Pre-plan first-aid measures (e.g., eye irrigation with saline for splashes) and maintain antidotes (activated charcoal for ingestion) .
- Environmental controls : Treat waste with neutralizing agents (NaHCO₃ for acidic residues) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
